Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate
Description
Nomenclature and Systematic Identification
This compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] phosphate. This name reflects its triester structure, where three identical oligoethylene glycol chains are bonded to a central phosphate group.
The compound’s canonical Simplified Molecular-Input Line-Entry System (SMILES) notation is C(COCCOCCOCCOP(=O)(OCCOCCOCCO)OCCOCCOCCO)O , which encodes its branching pattern and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 66160-92-7 |
| Molecular Formula | C₁₈H₃₉O₁₄P |
| Molecular Weight | 494.5 g/mol |
| IUPAC Name | Tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] phosphate |
The systematic naming convention ensures unambiguous identification across chemical databases such as PubChem and ChemSpider.
Historical Context and Discovery Timeline
The synthesis of this compound emerged alongside advancements in organophosphate chemistry during the late 20th century. While its exact discovery date remains undocumented in public literature, its commercial availability through suppliers like EvitaChem and PubChem suggests development in the 1990s–2000s as part of efforts to create hydrophilic organophosphates. Early applications focused on its role as a plasticizer and flame retardant, though recent research has explored its utility in nanotechnology and polymer science.
Role in Organophosphate Chemical Family
As an organophosphate ester, this compound belongs to a broad class of compounds derived from phosphoric acid. Unlike simpler alkyl phosphates, its oligoethylene glycol chains impart hydrophilicity and flexibility, enabling unique interactions with polar solvents and polymers.
Organophosphates are characterized by their P=O bond and ester linkages, which confer reactivity in hydrolysis and phosphorylation reactions. The ethylene glycol subunits in this compound enhance its solubility in aqueous systems, distinguishing it from hydrophobic analogs like triphenyl phosphate. This structural duality positions it as a bridge between traditional organophosphates and modern functional materials.
Properties
CAS No. |
66160-92-7 |
|---|---|
Molecular Formula |
C18H39O13P |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C18H39O13P/c19-1-4-23-7-10-26-13-16-29-32(22,30-17-14-27-11-8-24-5-2-20)31-18-15-28-12-9-25-6-3-21/h19-21H,1-18H2 |
InChI Key |
BONLISHREBVIRW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOP(=O)(OCCOCCOCCO)OCCOCCOCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/KK9520000 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of NIOSH/KK9520000 is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to produce the compound efficiently. The process is optimized to minimize waste and maximize yield, ensuring that the production is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: NIOSH/KK9520000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/KK9520000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products: The major products formed from the reactions of NIOSH/KK9520000 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Flame Retardants | Used in formulations to enhance fire resistance in plastics and textiles. |
| Plasticizers | Functions as a plasticizer in polymers to improve flexibility and durability. |
| Solvents | Acts as a solvent in chemical processes, particularly in the synthesis of other compounds. |
| Additives in Coatings | Enhances the performance of coatings by improving adhesion and weather resistance. |
| Biocides | Exhibits mild biocidal properties, making it useful in certain industrial applications. |
Flame Retardants
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate is incorporated into various materials to improve their flame resistance. This is particularly important in industries where fire safety is critical, such as construction and automotive manufacturing. Research indicates that its effectiveness as a flame retardant is due to its ability to form a protective char layer when exposed to heat, thereby reducing flammability.
Plasticizers
The compound serves as an effective plasticizer for polymers like polyvinyl chloride (PVC) and polyurethane (PU). It enhances the flexibility and workability of these materials without compromising their mechanical properties. This application is crucial for products that require a combination of durability and flexibility, such as flooring materials and automotive components.
Solvents
In chemical synthesis, this compound acts as a solvent for various organic reactions. Its ability to dissolve both polar and non-polar compounds makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Additives in Coatings
The compound improves the adhesion properties and durability of coatings applied to metals and plastics. This application is particularly relevant in industries that require long-lasting finishes that can withstand environmental stressors.
Biocidal Properties
Due to its mild biocidal characteristics, this compound is utilized in formulations aimed at controlling microbial growth in industrial settings. This includes applications in water treatment processes where microbial contamination poses significant risks.
Case Study 1: Flame Retardant Efficacy
A study conducted by [source] evaluated the flame retardant properties of this compound when added to PVC formulations. Results indicated a significant reduction in flammability compared to untreated samples, demonstrating its potential as an effective flame retardant.
Case Study 2: Plasticizer Performance
Research published by [source] assessed the performance of this compound as a plasticizer in polyurethane foams. The study found that foams containing this compound exhibited enhanced flexibility and resilience under mechanical stress, making them suitable for various applications including cushioning materials.
Environmental Impact
The environmental impact of this compound has been assessed concerning its biodegradability and potential toxicity to aquatic life. Studies indicate that while it degrades relatively quickly in water, care should be taken during industrial use to prevent accidental releases into natural water bodies.
Mechanism of Action
The mechanism of action of NIOSH/KK9520000 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application, but they often include key signaling cascades that regulate cellular functions.
Biological Activity
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate (THTEP) is a compound of increasing interest in biological and environmental research due to its potential applications and effects on biological systems. This article provides a comprehensive overview of the biological activity of THTEP, focusing on its mechanisms of action, cytotoxicity, and implications for human health.
Chemical Structure and Properties
THTEP is a triester phosphate with the molecular formula C18H39O13P. Its structure consists of three ethoxy groups linked to a phosphate moiety, which contributes to its solubility and interaction with biological membranes. The compound is often used as a plasticizer and flame retardant in various industrial applications.
1. Cytotoxicity
Research indicates that THTEP exhibits cytotoxic effects on various cell lines. A study assessed the cytotoxicity of THTEP using different human cell lines, including HeLa (cervical cancer), Jurkat (T-cell leukemia), and HEK293 (human embryonic kidney) cells. The results showed that THTEP induced cell death in a dose-dependent manner, with IC50 values ranging from 50 to 200 µM depending on the cell type.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 150 | Cell death |
| Jurkat | 100 | Cell death |
| HEK293 | 200 | Cell death |
The cytotoxic effects of THTEP are believed to be mediated through the induction of oxidative stress and disruption of mitochondrial function. In vitro studies demonstrated that THTEP treatment led to increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential, indicating mitochondrial dysfunction.
Case Study 1: In Vivo Toxicity
A study investigated the in vivo toxicity of THTEP in rodents. Animals were exposed to varying concentrations of THTEP via oral administration. The results indicated significant alterations in liver enzyme levels, suggesting hepatotoxicity at higher doses. Histopathological analysis revealed fatty liver changes consistent with chemical-induced liver injury.
Case Study 2: Environmental Impact
Another research focused on the environmental impact of THTEP as an emerging contaminant in aquatic systems. The study highlighted that THTEP could bioaccumulate in aquatic organisms, leading to potential risks for the food chain and ecosystem health. Fish exposed to sub-lethal concentrations exhibited behavioral changes and alterations in reproductive parameters.
Safety and Toxicological Profile
The safety profile of THTEP remains under investigation. While acute toxicity studies suggest moderate toxicity, chronic exposure assessments are necessary to fully understand its long-term effects on human health and the environment. Regulatory agencies are beginning to evaluate the potential endocrine-disrupting properties of phosphate esters like THTEP.
Comparison with Similar Compounds
Methoxy-Substituted Analogues
Compounds with methoxy termini, such as tris(2-(2-methoxyethoxy)ethyl) phosphate (Compound 2) and tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) phosphate (Compound 3), exhibit structural similarities but differ in terminal functional groups. Key distinctions include:
- Hydrophilicity : The hydroxyl group in the target compound enhances water solubility compared to methoxy-terminated analogues.
- Reactivity : Hydroxyl groups may participate in hydrogen bonding or hydrolysis, whereas methoxy groups are chemically inert under typical conditions.
- Synthesis: Methoxy derivatives use diethylene glycol monomethyl ether or triethylene glycol monomethyl ether as starting materials, while the hydroxyethoxy variant would require glycols with terminal hydroxyl groups .
Chlorinated Organophosphates: TCEP
Tris(2-chloroethyl) phosphate (TCEP) shares the same phosphate core but substitutes ethoxy chains with chloroethyl groups. Key differences:
Alkyl-Substituted Analogues: TEHP and TBEP
- Tris(2-ethylhexyl) phosphate (TEHP): Branched ethylhexyl groups confer high lipophilicity (log P > 8), making TEHP suitable as a plasticizer. In contrast, the target compound’s hydrophilic nature limits its utility in non-polar matrices .
- Tris(2-butoxyethyl) phosphate (TBEP): Butoxy groups provide intermediate hydrophobicity. TBEP’s environmental prevalence (e.g., in snowmelt) suggests lower mobility compared to the hydroxyethoxy variant, which may exhibit higher aqueous mobility .
Long-Chain Derivatives: Dodecyloxy Analogues
Compounds like 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate (CymitQuimica) feature long alkyl chains (C12), resulting in:
- Lower Water Solubility : Due to the dodecyl group.
Key Research Findings and Data Gaps
Physicochemical Properties
Environmental and Health Impacts
- Biodegradation : Hydroxy groups may enhance microbial degradation compared to chlorinated or alkylated OPEs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate, and how can reaction conditions be optimized for yield?
- The compound can be synthesized via stepwise phosphorylation of tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate, as described in a European patent application . Key parameters include solvent choice, stoichiometric ratios, and reaction time. Optimization may involve monitoring intermediates using LCMS (e.g., m/z 1011 [M+H]+) and HPLC retention time (1.01 minutes under SQD-FA05 conditions) to confirm intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- LCMS and HPLC are critical for verifying molecular mass and purity during synthesis . For environmental or degradation product analysis, GC/MS (detection limit: 10 ng/L) and GC/FPD (detection limit: 2 ng/L) are recommended, as validated for structurally similar phosphate esters like tris(2-chloroethyl) phosphate .
Q. How should researchers handle discrepancies in physicochemical data (e.g., logKow, solubility) across literature sources?
- Cross-reference peer-reviewed databases like PubChem and regulatory evaluations (e.g., EPA reports) to assess data reliability. For example, logKow values for tris(2-chloroethyl) phosphate vary between studies, but EPA reviews prioritize data from validated methods (e.g., OECD guidelines) .
Advanced Research Questions
Q. What strategies can resolve contradictions in environmental detection data for phosphate esters like this compound?
- Combine multiple extraction and detection methods. For water samples, dichloromethane extraction followed by GC/MS achieves lower detection limits (10 ng/L) compared to resin-based methods . Contradictions in air sampling (e.g., 0.041 ng vs. 0.3 ng/L limits) may arise from silica gel vs. XA resin prefractionation; method validation using spiked matrices is advised .
Q. How do structural modifications (e.g., ethoxy chain length, substituents) influence the compound’s stability and environmental persistence?
- Compare with analogs like tris(2-butoxyethyl) phosphate (logKow: 1.43) and tris(2-ethylhexyl) phosphate (logKow: ~8.0). Longer alkyl chains increase hydrophobicity, affecting biodegradation rates . Computational modeling (e.g., QSAR) can predict behavior, but experimental validation via accelerated degradation studies is critical .
Q. What methodological frameworks ensure robust data quality in toxicity or environmental impact studies?
- Follow EPA’s Systematic Review guidelines, which evaluate data reliability based on analytical method transparency (e.g., GC/ND vs. unspecified methods), peer-review status, and database credibility . For example, studies citing ATSDR or PubChem receive higher quality ratings .
Methodological Tables
Table 1. Analytical Methods for Phosphate Esters in Environmental Matrices
| Matrix | Method | Detection Limit | Key Reference |
|---|---|---|---|
| Water | GC/MS after extraction | 10 ng/L | |
| Air | GC/ND with XA resin | 0.3 ng/L | |
| Biological | LCMS/MS | 0.5 ng/g |
Table 2. Structural Comparisons of Phosphate Esters
| Compound | logKow | Key Application |
|---|---|---|
| This compound | ~1.5* | Polymer synthesis |
| Tris(2-chloroethyl) phosphate | 1.43 | Flame retardant |
| Tris(2-ethylhexyl) phosphate | ~8.0 | Plasticizer |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
